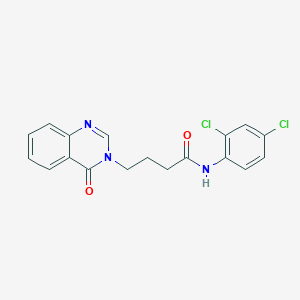![molecular formula C13H18N2OS B7535880 N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide, also known as TMAP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. TMAP is a thiomorpholine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act on various pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response, and the PI3K/Akt pathway, which is involved in cell growth and survival. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development. However, N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide research, including further studies on its mechanism of action, safety, and efficacy. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease should also be further investigated. Additionally, N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's anti-tumor properties make it a promising candidate for cancer treatment, and more research is needed to determine its potential in this area.
Conclusion:
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide is a thiomorpholine derivative that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. There are several future directions for N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide research, including further studies on its mechanism of action, safety, and efficacy, and its potential use in treating neurodegenerative diseases and cancer.
Méthodes De Synthèse
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide can be synthesized through various methods, including the reaction of 2-bromoacetophenone with thiomorpholine and sodium hydride, or through the reaction of 2-chloroacetophenone with thiomorpholine and potassium carbonate. The synthesis of N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide requires careful handling and purification to ensure the compound's purity.
Applications De Recherche Scientifique
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been extensively studied for its potential use as a pharmaceutical drug due to its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11(16)14-13-5-3-2-4-12(13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJDMDLNXYJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)

![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)